molecular formula C13H13N3O4 B2490584 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea CAS No. 2034338-31-1

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea

Cat. No.: B2490584
CAS No.: 2034338-31-1
M. Wt: 275.264
InChI Key: UCVACIXHVPANQH-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole ring and a 5-methylisoxazole moiety linked through a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the 5-Methylisoxazole Moiety: This involves the reaction of appropriate nitriles with hydroxylamine to form isoxazole rings.

    Coupling Reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the 5-methylisoxazole derivative using a urea linkage. This can be done using reagents such as phosgene or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the urea group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(methyl)urea
  • 1-(Benzo[d][1,3]dioxol-5-yl)-3-(isoxazol-4-yl)methyl)urea

Uniqueness

1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-methylisoxazol-4-yl)methyl)urea is unique due to the presence of both the benzo[d][1,3]dioxole and 5-methylisoxazole moieties, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[(5-methyl-1,2-oxazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-9(6-15-20-8)5-14-13(17)16-10-2-3-11-12(4-10)19-7-18-11/h2-4,6H,5,7H2,1H3,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVACIXHVPANQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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